![molecular formula C24H24N2O6S B3053698 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 5537-24-6](/img/no-structure.png)

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

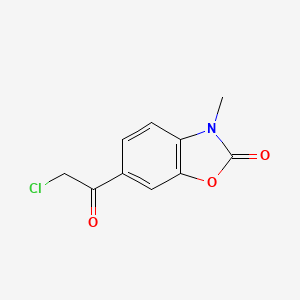

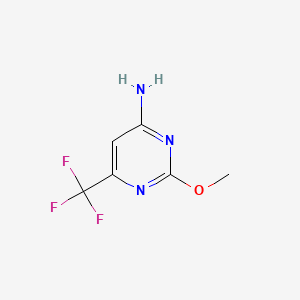

The compound “2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C24H24N2O6S and a molecular weight of 468.52200 . It is a part of a class of compounds known as sulfonamides, which are famous for their antibacterial properties .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The molecular structure of these compounds is determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride, followed by substitution at the N-position with various alkyl/aryl halides .Physical And Chemical Properties Analysis

The compound has a density of 1.362g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Anti-Diabetic Potential

- Compounds related to 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have been synthesized and evaluated for their anti-diabetic potential. These compounds have demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting a potential application in the treatment of type-2 diabetes (Abbasi et al., 2023).

Antibacterial and Antifungal Agents

- The same family of compounds has been studied for their antimicrobial and antifungal activities. Certain derivatives, such as 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, exhibited good antimicrobial potential with low hemolytic activity, indicating their potential as antibacterial and antifungal agents (Abbasi et al., 2020).

Enzyme Inhibition for Therapeutic Applications

- Research also indicates that N-Substituted derivatives of 2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide have been synthesized with potent antibacterial agents and moderate enzyme inhibitors properties. This suggests their use in developing treatments for bacterial infections and diseases involving specific enzyme dysregulation (Abbasi et al., 2017).

Potential in Treating Alzheimer's Disease and Type-2 Diabetes

- Another intriguing application is in the treatment of Alzheimer's disease and Type-2 Diabetes. Specific derivatives have shown moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, which are significant in the context of these diseases (Abbasi et al., 2019).

Bacterial Biofilm Inhibition

- Additionally, some derivatives have been found effective in inhibiting bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis. This application is significant in addressing antibiotic resistance and treating chronic infections (Abbasi et al., 2020).

Role in Enantiospecific Synthesis

- Furthermore, derivatives of this compound have been used in the efficient preparation of both enantiomers of chiral building block 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which are valuable for the enantiospecific synthesis of various therapeutic agents (Mishra et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of this compound are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections and diseases in humans.

Mode of Action

This compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, this compound disrupts the bacteria’s protective mechanism, making them more susceptible to antibacterial agents.

Pharmacokinetics

Sulfonamides, a group of compounds to which this compound belongs, are known for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .

Result of Action

The result of the compound’s action is the inhibition of biofilm formation in Escherichia coli and Bacillus subtilis, leading to a decrease in their resistance to antibacterial agents . According to a hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its antibacterial potential and inhibitory activity against various enzymes . The compound could also be investigated for other biological activities exhibited by sulfonamides and benzodioxane containing compounds, such as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal activities .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide' involves the reaction of two starting materials, namely 2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetic acid and 2,3-dihydro-1,4-benzodioxin-6-amine, followed by acetylation of the resulting product.", "Starting Materials": [ "2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetic acid", "2,3-dihydro-1,4-benzodioxin-6-amine" ], "Reaction": [ "Step 1: 2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetic acid is reacted with thionyl chloride and triethylamine to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine to form the desired product.", "Step 3: The resulting product is then acetylated using acetic anhydride and a base such as pyridine to form the final compound." ] } | |

CAS-Nummer |

5537-24-6 |

Produktname |

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Molekularformel |

C24H24N2O6S |

Molekulargewicht |

468.5 g/mol |

IUPAC-Name |

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

InChI |

InChI=1S/C24H24N2O6S/c1-2-30-20-11-9-19(10-12-20)26(33(28,29)21-6-4-3-5-7-21)17-24(27)25-18-8-13-22-23(16-18)32-15-14-31-22/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |

InChI-Schlüssel |

YHAXHZXABWYHDF-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=C4 |

Kanonische SMILES |

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

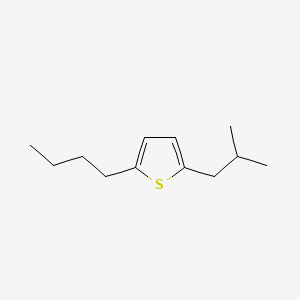

![2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-](/img/structure/B3053618.png)

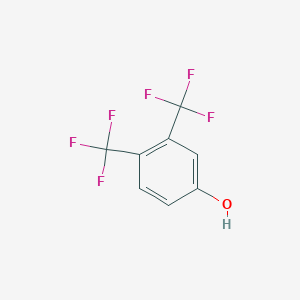

![4-Chloro-2-[(dimethylamino)methyl]phenol](/img/structure/B3053628.png)

![Butanoic acid, 2-[bis(methylthio)methylene]-3-oxo-, ethyl ester](/img/structure/B3053635.png)